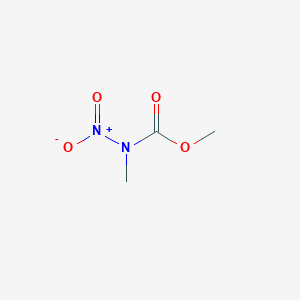
Methyl methyl(nitro)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl(nitro)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl methyl(nitro)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate. The reaction is as follows:
CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. The reaction conditions typically require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to minimize by-products and maximize yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl methyl(nitro)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may produce nitro derivatives, while reduction can yield amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
Methyl methyl(nitro)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, textiles, and other industrial materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of methyl methyl(nitro)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes, leading to altered biochemical pathways. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl methyl(nitro)carbamate include other carbamates such as ethyl carbamate, phenyl carbamate, and dimethyl carbamate. These compounds share similar structural features but differ in their specific functional groups and chemical properties .
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations and interactions that are not possible with other carbamates. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
14442-54-7 |
|---|---|
Fórmula molecular |
C3H6N2O4 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
methyl N-methyl-N-nitrocarbamate |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3 |
Clave InChI |
SCASXMBTFPUSSI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

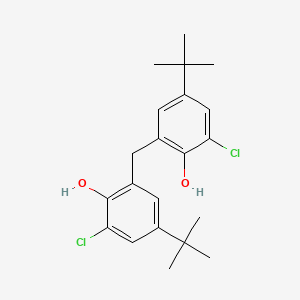

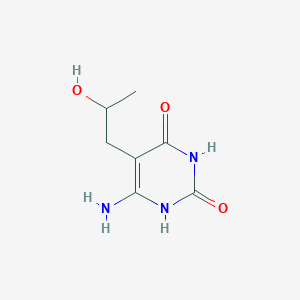
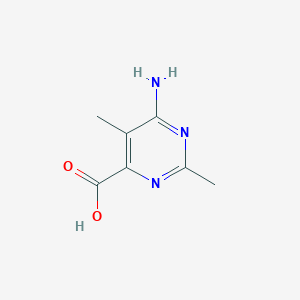


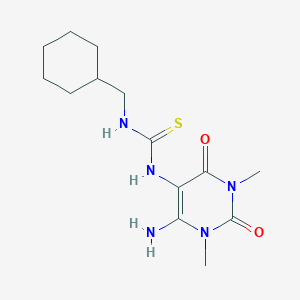
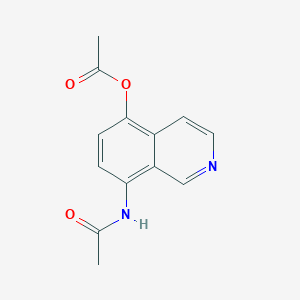
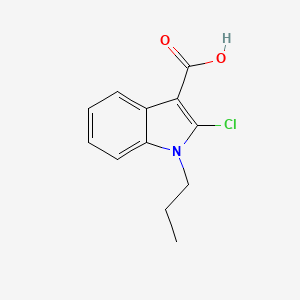
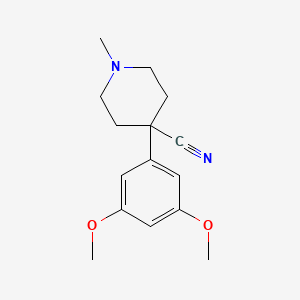
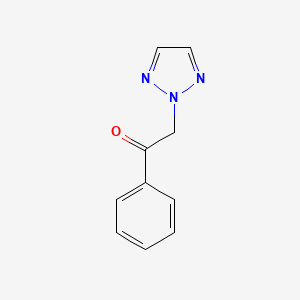
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
